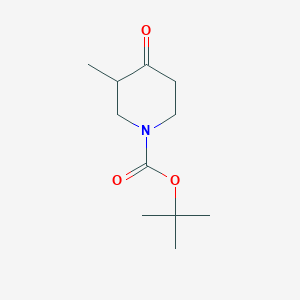![molecular formula C5H4ClN3S B064072 6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole CAS No. 170658-31-8](/img/structure/B64072.png)
6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Mechanism Of Action
The mechanism of action of 6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are essential for the survival of microorganisms and cancer cells. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Biochemical And Physiological Effects
6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole in lab experiments is its broad-spectrum antimicrobial activity. The compound has been shown to be effective against a wide range of microorganisms, including bacteria and fungi. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to human cells at high concentrations.
Future Directions
There are several future directions for the research on 6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole. One direction is to investigate the compound's potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Another direction is to explore the compound's mode of action and its potential interactions with other compounds. Additionally, further studies are needed to determine the compound's toxicity and its potential side effects in humans.
Conclusion:
In conclusion, 6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole is a heterocyclic compound that has gained significant attention in scientific research. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively. The compound has been shown to exhibit broad-spectrum antimicrobial activity and potential anticancer activity. Further research is needed to fully understand the compound's mechanism of action and its potential as a drug candidate.
Synthesis Methods
The synthesis of 6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole can be achieved through various methods. One of the most commonly used methods is the reaction of 1,2,4-triazole-3-thiol with chloroacetonitrile in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. Other methods include the reaction of 2-aminothiazole with chloroacetonitrile and the reaction of 2-aminothiazole with chloroacetic acid.
Scientific Research Applications
6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole has been extensively studied for its potential applications in scientific research. One of its main applications is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. The compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities.
properties
IUPAC Name |
6-(chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3S/c6-1-4-2-10-5-7-3-8-9(4)5/h2-3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXBVQYJTPMORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)S1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)thiazolo[3,2-b][1,2,4]triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

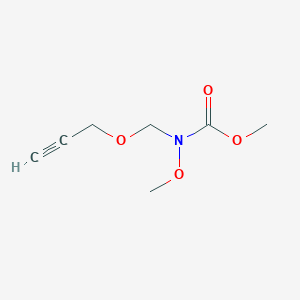
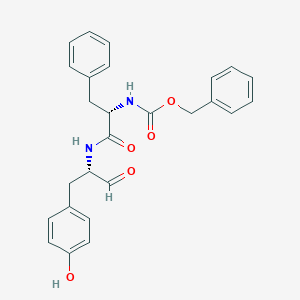
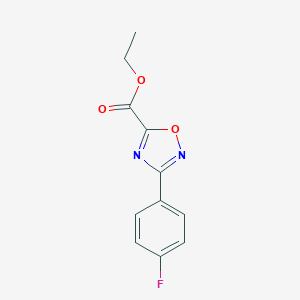
![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)
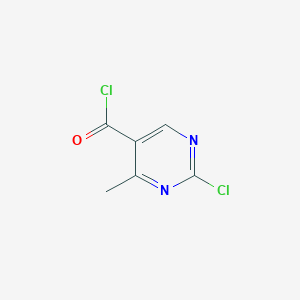
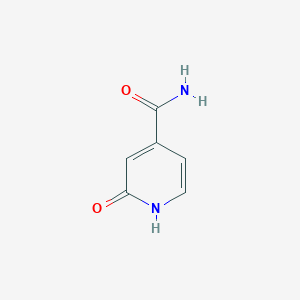
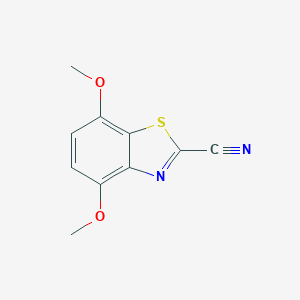


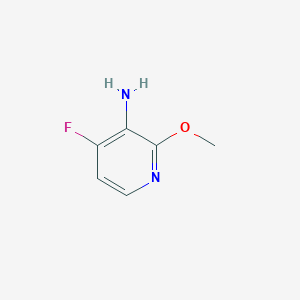
![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)
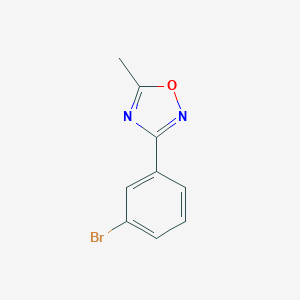
![5-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B64022.png)
